2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Antifungal Structure-Activity Relationship Quinazolinone

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS 618443-68-8) is a synthetic quinazolinone acetamide derivative with a molecular formula of C19H17Cl2N3O2 and a molecular weight of 390.3 g/mol. The compound belongs to the SALOR-INT library (Sigma-Aldrich Library of Rare Chemical Substances), a curated collection of screening compounds for drug discovery.

Molecular Formula C19H17Cl2N3O2
Molecular Weight 390.3 g/mol
CAS No. 618443-68-8
Cat. No. B12012085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
CAS618443-68-8
Molecular FormulaC19H17Cl2N3O2
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C
InChIInChI=1S/C19H17Cl2N3O2/c1-3-12-6-4-5-11(2)17(12)23-16(25)9-24-10-22-18-14(19(24)26)7-13(20)8-15(18)21/h4-8,10H,3,9H2,1-2H3,(H,23,25)
InChIKeyPAEGRUZDMYGNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS 618443-68-8): A Dual-Substituted Quinazolinone Acetamide for Medicinal Chemistry and Agrochemical Screening


2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS 618443-68-8) is a synthetic quinazolinone acetamide derivative with a molecular formula of C19H17Cl2N3O2 and a molecular weight of 390.3 g/mol . The compound belongs to the SALOR-INT library (Sigma-Aldrich Library of Rare Chemical Substances), a curated collection of screening compounds for drug discovery . Its structure features a 6,8-dichloro-substituted quinazolin-4(3H)-one core linked via an acetamide bridge to a 2-ethyl-6-methylphenyl moiety—a privileged fragment also found in commercial chloroacetanilide herbicides such as acetochlor and metolachlor [1]. This dual pharmacophoric architecture positions the compound at the intersection of medicinal chemistry and agrochemical research, where the 6,8-dichloro pattern on the quinazolinone ring has been independently validated as a critical determinant of antifungal and insecticidal potency [2][3].

Why Generic Substitution Is Inadequate: The Structural Determinants That Differentiate 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS 618443-68-8) from Close Analogs


Within the 6,8-dichloroquinazolinone acetamide series, both the halogenation pattern on the quinazolinone core and the N-aryl substituent on the acetamide tail independently govern biological activity profiles. Structure–activity relationship (SAR) analysis of 32 quinazolinone-pyrazole carbamide derivatives by Lei et al. (2022) demonstrated that the position and number of chlorine atoms on the quinazolinone ring directly control antifungal potency, with 6,8-dichloro-substituted compounds outperforming other halogenation patterns [1]. Simultaneously, the 2-ethyl-6-methylphenyl group is not a generic aromatic appendage—it is a validated pharmacophore in its own right, conferring specific lipophilicity (predicted logP approximately 4.0) and metabolic stability characteristics distinct from para-substituted phenyl, fluorophenyl, or unsubstituted phenyl analogs . Consequently, replacing either the 6,8-dichloro pattern with a mono-chloro or non-halogenated variant, or exchanging the 2-ethyl-6-methylphenyl tail for a simpler N-aryl group, is expected to alter both target engagement and physicochemical properties in ways that cannot be predicted without explicit comparative data—making this specific compound a non-fungible entity in focused screening campaigns.

Quantitative Differentiation Evidence for 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS 618443-68-8) Against Key Comparators


Halogenation Pattern: 6,8-Dichloro Substitution Confers Antifungal Potency Superior to Alternative Halogenation Regioisomers

In a systematic SAR study of 32 quinazolinone-pyrazole carbamide derivatives, Lei et al. (2022) identified that antifungal activity against Rhizoctonia solani was maximized when the quinazolinone core bore chlorine substituents specifically at positions 6 and 8. Compounds lacking this 6,8-dichloro pattern exhibited reduced activity, establishing a direct causal relationship between the dichloro substitution geometry and biological potency [1]. The most potent derivative bearing the 6,8-dichloro-4-oxoquinazolin-3(4H)-yl fragment (compound 6a16) achieved an EC50 of 9.06 mg/L against R. solani, outperforming the clinical antifungal fluconazole (EC50 = 12.29 mg/L) by approximately 26% [1]. While the target compound (CAS 618443-68-8) has not been directly tested in this assay, it shares the identical 6,8-dichloro-4-oxoquinazolin-3(4H)-yl core fragment that was demonstrated to be the essential structural determinant of activity [1].

Antifungal Structure-Activity Relationship Quinazolinone

Insecticidal Potential: 6,8-Dichloroquinazoline Scaffold Demonstrates Larvicidal Activity Against Dipteran Vectors

Wu et al. (2014) synthesized a series of 6,8-dichloro-quinazoline derivatives and evaluated their insecticidal activity against Culex pipiens L. larvae. The 6,8-dichloro substitution was integral to the scaffold design, and the resulting compounds exhibited potent larvicidal effects [1]. Subsequent studies by Hekal et al. (2023) extended this work, reporting that related quinazolinone derivatives achieved LC50 values as low as 0.094–0.129 µg/mL against laboratory strains of C. pipiens larvae [2]. Additionally, quinazolinone derivatives bearing the 6,8-dichloro fragment have shown activity against Aedes aegypti with 24-h LC50 values of 9.80 and 21.7 µg/mL [3]. The target compound (CAS 618443-68-8), with its intact 6,8-dichloro-quinazolinone core, is structurally positioned within this active chemical space, though direct larvicidal data for the specific compound remain to be generated [1][2].

Insecticidal Mosquito Control Quinazoline

Amide-Tail Differentiation: 2-Ethyl-6-Methylphenyl Group Provides Distinct Lipophilicity Versus Common N-Aryl Acetamide Analogs

The 2-ethyl-6-methylphenyl substituent on the acetamide tail of CAS 618443-68-8 is structurally identical to the aromatic moiety found in the commercial herbicide acetochlor [2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide], where it contributes to a measured logP of 3.03 . ChemDiv computational predictions for closely related 2-ethyl-6-methylphenyl acetamide derivatives yield logP values of 3.95–4.8, indicating substantial lipophilicity . In contrast, the most common comparator analogs within the 6,8-dichloroquinazolinone series bear N-methylacetamide (MW 286, lower logP), N-(3-fluorophenyl)acetamide (CAS 618443-56-4), or N-(4-phenoxyphenyl)acetamide (CAS 618444-18-1) substituents, each of which presents a markedly different hydrogen-bonding capacity, electronic profile, and predicted logP . The ortho-ethyl, ortho-methyl substitution pattern creates a sterically hindered, electron-rich aryl ring that is distinct from para-substituted or unsubstituted phenyl analogs, with implications for target binding pocket complementarity and membrane permeability .

Physicochemical Properties Lipophilicity Agrochemical Fragment

Anti-Leishmanial Activity: Quinazolinone Acetamide Scaffold Yields Low-Micromolar Potency Against Leishmania donovani

Ansari et al. (2023) synthesized a series of quinazolinone-based acetamide derivatives and evaluated their anti-leishmanial efficacy against Leishmania donovani. The most active compounds in the series achieved IC50 values of 3.39 ± 0.85 µM and 5.76 ± 0.84 µM against promastigotes, and 3.55 ± 0.22 µM and 6.02 ± 0.52 µM against the clinically relevant intracellular amastigote stage [1]. Mechanistic studies revealed that these quinazolinone acetamides induce apoptosis in L. donovani promastigotes via modulation of the PI3K/AKT/mTOR signaling pathway [1]. The target compound (CAS 618443-68-8) contains the core quinazolinone acetamide scaffold that was validated in this study, with the added structural feature of 6,8-dichloro substitution—a halogenation pattern that, in related quinazolinone series, has been associated with enhanced antiparasitic activity through increased electrophilicity and improved target binding [1][2].

Anti-Leishmanial Neglected Tropical Disease Quinazolinone Acetamide

Anticancer Screening Potential: Quinazolinone Acetamides Exhibit Selective Cytotoxicity Against MCF-7 Breast Cancer Cells in the Low µg/mL Range

Multiple independent studies have established that quinazolinone acetamide derivatives possess selective cytotoxicity against breast cancer cell lines. A focused library of quinazolinone acetamides tested against MCF-7 (EGFR-overexpressing breast cancer) cells demonstrated IC50 values in the range of 3.35–6.81 µg/mL, with selectivity over normal fibroblast controls [1]. In a separate series, 6-(2-substitutedacetamido)-4-anilinoquinazolines achieved IC50 values of 3 µM and 16 µM against MCF-7 and HepG2 cells respectively, outperforming the EGFR inhibitor erlotinib (IC50 = 20 µM and 25 µM, respectively) [2]. The target compound (CAS 618443-68-8), combining a 6,8-dichloroquinazolinone core with a 2-ethyl-6-methylphenyl acetamide tail, represents a structurally distinctive entry within this validated anticancer chemical space. The presence of two electron-withdrawing chlorine atoms on the quinazolinone ring may enhance electrophilic character relevant to kinase inhibitor pharmacophore models [1][2].

Anticancer MCF-7 Quinazolinone Acetamide

Optimal Research and Industrial Application Scenarios for 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS 618443-68-8)


Agrochemical Discovery: Antifungal Lead Optimization Against Soil-Borne Phytopathogens

The 6,8-dichloro-4-oxoquinazolin-3(4H)-yl fragment has been experimentally validated as a critical pharmacophore for antifungal activity against Rhizoctonia solani, with the most potent analog (6a16) achieving an EC50 of 9.06 mg/L—26% more potent than fluconazole [1]. CAS 618443-68-8 provides this validated dichloro-quinazolinone core with a unique 2-ethyl-6-methylphenyl acetamide tail that can serve as a diversification point for further SAR exploration. Research groups engaged in fungicide discovery for crop protection can use this compound as a scaffold-hopping starting point to explore pyrazole carbamide replacements or acetamide tail modifications, building upon the established SAR that chlorine position and number directly control antifungal potency [1].

Vector Control Research: Larvicidal Screening Against Disease-Transmitting Mosquito Species

6,8-Dichloro-quinazoline derivatives have demonstrated potent larvicidal activity against Culex pipiens (LC50 as low as 0.094 µg/mL) and Aedes aegypti (24-h LC50 = 9.80–21.7 µg/mL) [2][3]. The target compound retains the intact 6,8-dichloro-quinazoline scaffold while introducing an N-(2-ethyl-6-methylphenyl)acetamide substituent not previously evaluated in published larvicidal studies. Public health entomology laboratories and agrochemical companies developing new mosquito control agents can deploy CAS 618443-68-8 as a screening candidate to determine whether the 2-ethyl-6-methylphenyl tail—a motif with established environmental fate data from acetochlor herbicide studies—confers favorable toxicological selectivity versus non-target aquatic organisms [2][3].

Neglected Tropical Disease Drug Discovery: Anti-Leishmanial Screening Cascade

Quinazolinone-based acetamide derivatives have shown promising anti-leishmanial activity with IC50 values of 3.39–6.23 µM against the intracellular amastigote stage of L. donovani, comparable to the clinical standard miltefosine [4]. CAS 618443-68-8 represents an unexplored substitution pattern within this pharmacophore class—the 6,8-dichloro modification may enhance target engagement or metabolic stability relative to published leads. Academic groups and product development partnerships (PDPs) focused on visceral leishmaniasis can incorporate this compound into tiered screening cascades (promastigote → amastigote → in vivo hamster model) to assess whether the dichloro substitution improves potency or selectivity versus host macrophages [4].

Oncology Probe Development: Kinase Inhibition Profiling with a Novel Quinazolinone Acetamide Chemotype

Quinazolinone acetamides have outperformed erlotinib in head-to-head cytotoxicity assays against MCF-7 breast cancer cells (IC50 = 3 µM vs. 20 µM) [5]. The target compound combines the quinazolinone acetamide scaffold with a 6,8-dichloro substitution pattern and an ortho-ethyl, ortho-methyl-disubstituted phenyl tail, creating a chemotype that has not been profiled in published kinase inhibition panels. Pharmaceutical discovery groups and contract research organizations (CROs) offering kinase profiling services can use CAS 618443-68-8 as a structurally novel probe in broad-panel kinase screens (e.g., 468-kinase DiscoverX or Eurofins panels) to identify unique kinase inhibition fingerprints, potentially revealing selectivity advantages over established quinazoline-based kinase inhibitors such as erlotinib, gefitinib, or lapatinib [5].

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